molecular formula C10H7BrFNO B15330308 7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Katalognummer: B15330308
Molekulargewicht: 256.07 g/mol
InChI-Schlüssel: ZDGVSIDBXSTHEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD22557958 is a chemical compound with unique properties that have garnered interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD22557958 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:

    Selection of Precursors: The choice of starting materials is crucial for the successful synthesis of MFCD22557958.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of MFCD22557958 is scaled up using optimized methods to ensure high yield and purity. This involves:

    Batch Processing: Large-scale reactors are used to carry out the reactions in batches.

    Continuous Processing: Advanced techniques such as continuous flow reactors are employed to enhance efficiency and consistency in production.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD22557958 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions involving MFCD22557958 lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving MFCD22557958 typically use common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of MFCD22557958, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

MFCD22557958 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action of MFCD22557958 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Receptors: MFCD22557958 binds to specific receptors on the surface of cells, triggering a cascade of biochemical events.

    Modulating Enzymes: The compound can modulate the activity of enzymes involved in various metabolic pathways.

    Influencing Gene Expression: MFCD22557958 may affect the expression of certain genes, leading to changes in cellular functions.

Eigenschaften

Molekularformel

C10H7BrFNO

Molekulargewicht

256.07 g/mol

IUPAC-Name

7-bromo-5-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H7BrFNO/c11-7-4-5(12)3-6-8(7)13-9(14)10(6)1-2-10/h3-4H,1-2H2,(H,13,14)

InChI-Schlüssel

ZDGVSIDBXSTHEQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC12C3=C(C(=CC(=C3)F)Br)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.